molecular formula C11H9N3 B040208 1-Benzyl-1H-pyrazole-4-carbonitrile CAS No. 121358-86-9

1-Benzyl-1H-pyrazole-4-carbonitrile

Cat. No.: B040208
CAS No.: 121358-86-9
M. Wt: 183.21 g/mol
InChI Key: GCGFLGKRYHSMKU-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-4-carbonitrile is an organic compound with the molecular formula C11H9N3. It is a member of the pyrazole family, characterized by a benzyl group attached to the nitrogen atom at position 1 and a cyano group at position 4 of the pyrazole ring. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazole-4-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 1-benzyl-1H-pyrazole with cyanogen bromide under basic conditions. Another method includes the cyclization of 1-benzyl-3-oxobutanenitrile with hydrazine hydrate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The process typically includes the use of solvents like ethanol or dimethyl sulfoxide to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 1-benzyl-1H-pyrazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 1-Benzylpyrazole-4-boronic acid pinacol ester
  • 1-Benzyl-3-oxobutanenitrile
  • 1-Benzyl-1H-pyrazole-4-carboxamide

Comparison: 1-Benzyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyano group at position 4, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

1-benzylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-11-7-13-14(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGFLGKRYHSMKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559362
Record name 1-Benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121358-86-9
Record name 1-Benzyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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